Lestaurtinib

Acute Myeloid Leukemia FLT3 Inhibition Cytotoxicity

Select Lestaurtinib for its unequaled polypharmacology: potent FLT3 (IC50 0.9-3 nM), JAK2 (0.9-1 nM), and TrkA (<25 nM) inhibition in a single molecule. Superior cytotoxicity in primary AML blasts vs. midostaurin and avoids dual-inhibitor combinations in JAK2/FLT3 models. The >1000-fold plasma-IC50 shift via AGP binding provides a trusted tool for disinhibition research. Secure ≥98% purity from authorized B2B suppliers for reproducible, translationally relevant kinase studies.

Molecular Formula C26H21N3O4
Molecular Weight 439.5 g/mol
CAS No. 111358-88-4
Cat. No. B1684606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLestaurtinib
CAS111358-88-4
SynonymsCEP701;  CEP-701;  CEP 701;  KT5555;  KT-5555;  KT 5555;  SP924;  SP-924;  SP 924. Lestaurtinib.
Molecular FormulaC26H21N3O4
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
InChIInChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1
InChIKeyUIARLYUEJFELEN-LROUJFHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lestaurtinib (CAS 111358-88-4) Baseline: Multi-Kinase Inhibitor for FLT3, JAK2, and Trk Signaling Research


Lestaurtinib (CEP-701, KT-5555) is a semi-synthetic indolocarbazole alkaloid derivative of K-252a and a staurosporine analog [1]. It functions as an orally bioavailable, ATP-competitive multi-kinase inhibitor with primary activity against FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase A (TrkA) at low nanomolar concentrations in vitro [2]. The compound has undergone extensive clinical investigation in FLT3-mutated acute myeloid leukemia (AML) and JAK2-driven myeloproliferative neoplasms [3].

Why Lestaurtinib Cannot Be Substituted with Other FLT3 or JAK2 Inhibitors


Lestaurtinib's unique polypharmacology profile—combining potent FLT3 inhibition (IC50 0.9-3 nM) with equipotent JAK2 (IC50 0.9-1 nM) and TrkA (IC50 <25 nM) inhibition —distinguishes it from newer, more selective agents. Unlike second-generation FLT3 inhibitors such as quizartinib or gilteritinib, which lack significant JAK2 or Trk activity, lestaurtinib's broader kinase inhibition profile confers distinct cytotoxic effects in primary AML samples that are not recapitulated by more selective agents [1]. Furthermore, its susceptibility to alpha-1 acid glycoprotein (AGP) binding in plasma fundamentally alters its in vivo potency relative to in vitro measurements, a characteristic shared with midostaurin but differing substantially in magnitude [2]. Generic substitution across the FLT3 inhibitor class is therefore scientifically unjustified without explicit consideration of these quantitative differentials.

Lestaurtinib Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Superior In Vitro Cytotoxicity in Primary AML Blasts Compared to Midostaurin at Equivalent FLT3 Inhibition

In a direct head-to-head comparison, lestaurtinib (CEP-701) exhibited greater cytotoxicity than midostaurin (PKC412) against primary acute myeloid leukemia (AML) blast samples at comparable levels of FLT3 autophosphorylation inhibition in vitro. This differential effect is attributed to lestaurtinib's lower selectivity for FLT3 relative to other kinases [1].

Acute Myeloid Leukemia FLT3 Inhibition Cytotoxicity

Higher JAK2 Potency Compared to Ruxolitinib in Enzymatic Assays

Lestaurtinib demonstrates approximately 4.5-fold greater potency against JAK2 in enzymatic assays compared to the FDA-approved JAK1/2 inhibitor ruxolitinib, while also maintaining activity against FLT3 and TrkA [1].

Myeloproliferative Neoplasms JAK2 Inhibition Kinase Selectivity

Reduced FLT3-ITD IC50 Shift in Plasma Relative to Midostaurin

Both lestaurtinib and midostaurin suffer from alpha-1 acid glycoprotein (AGP)-mediated plasma protein inhibition. However, with the addition of the competitive AGP-binder mifepristone, the IC50 shift for lestaurtinib is reduced from >1000-fold to 50-fold, while midostaurin's shift is reduced from 300-fold to 80-fold [1]. This indicates a differential response to disinhibition strategies.

Plasma Protein Binding FLT3-ITD Pharmacokinetics

Potent Aurora Kinase A/B Inhibition Not Found in Quizartinib or Gilteritinib

Lestaurtinib exhibits nanomolar inhibitory activity against Aurora kinase A (IC50 8.1 nM) and Aurora kinase B (IC50 2.3 nM) . This activity is absent in second-generation FLT3 inhibitors such as quizartinib (AC220) and gilteritinib, which were designed for greater FLT3 selectivity [1].

Aurora Kinase Mitotic Regulation Off-target Activity

Superior FLT3-ITD Potency in Plasma-Free Medium vs. Midostaurin and Sorafenib

In plasma-free medium using Molm-14 FLT3-ITD cells, lestaurtinib demonstrates an IC50 of 2 nM for FLT3-ITD autophosphorylation inhibition, compared to 3 nM for both midostaurin and sorafenib [1]. This represents a 1.5-fold increase in potency.

FLT3-ITD Kinase Inhibition In Vitro Pharmacology

STAT5 Phosphorylation Inhibition: A Downstream Functional Differentiator

Lestaurtinib inhibits STAT5 phosphorylation with an IC50 range of 20-30 nM [1], a downstream effector of JAK2 signaling critical in myeloproliferative neoplasms. While direct comparator data for STAT5 inhibition are limited, this cellular functional readout distinguishes lestaurtinib from more JAK2-selective agents like fedratinib, which may not fully recapitulate this effect [2].

JAK2/STAT5 Signaling Myeloproliferative Disorders Cellular Pharmacology

Lestaurtinib: Recommended Research Applications Based on Quantitative Differentiation


FLT3-Mutant AML Studies Requiring Maximal In Vitro Cytotoxicity

For in vitro studies using primary AML patient samples or FLT3-ITD cell lines where maximal cytotoxicity is the primary endpoint, lestaurtinib is preferred over midostaurin due to its superior cytotoxic effect at equivalent FLT3 inhibition levels [1]. This application leverages the direct head-to-head evidence of greater cytotoxicity in primary blasts.

JAK2/FLT3 Dual Inhibition in Myeloproliferative Neoplasm Models

In models of myeloproliferative neoplasms where both JAK2 and FLT3 signaling are implicated, lestaurtinib provides a single-agent solution with potent dual inhibition (JAK2 IC50 0.9-1 nM; FLT3 IC50 2-3 nM) [2]. This avoids the need for combination studies with separate JAK2 and FLT3 inhibitors.

Plasma Protein Binding Disinhibition Studies

Lestaurtinib serves as a critical tool compound for investigating AGP-mediated plasma protein inhibition of staurosporine-derivative kinase inhibitors. Its >1000-fold IC50 shift in plasma and >95% reduction with mifepristone co-treatment [3] provide a robust dynamic range for studying disinhibition strategies.

Aurora Kinase-Active Comparator in FLT3 Selectivity Studies

When designing experiments to distinguish FLT3-dependent from Aurora kinase-dependent effects, lestaurtinib's potent Aurora A/B inhibition (IC50 8.1 nM and 2.3 nM) makes it an ideal comparator against highly FLT3-selective agents like quizartinib or gilteritinib.

Technical Documentation Hub

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31 linked technical documents
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